Cas no 189261-10-7 (Natalizumab)

Natalizumab structure
Nome do Produto:Natalizumab
Natalizumab Propriedades químicas e físicas
Nomes e Identificadores
-
- Natalizumab
- Immunoglobulin G4,anti-(human integrin R4) (human-mouse monoclonal AN100226 c4-chain),disulfide with human-mouse monoclonal AN100226 light chain,dimer
- Natalizumab-Tysabri
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid
- (3S)-4-(((2S)-1-(((2S)-1-((2-(((2S)-1-(((2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-((4-hydroxy-4-oxobutanoyl)amino)-4-oxobutanoic acid
- Senktide
- DA-78081
- Q27088780
- CS-8091
- Substance P (6-11), succinyl-aspartyl(6)-methylphenylalanine(8)-
- suc[Asp6,MePhe3]SP(6-11))
- GTPL2127
- 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid
- suc[Asp6,MePhe3]SP(6-11)
- DA-56013
- N-(3-Carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-4-10-neuromedin B (swine spinal cord)
- G12250
- Succinyl-6-asp-8-Me-phe-substance P (6-11)
- suc(Asp6,MePhe3)SP(6-11)
- L-Methioninamide, N-(3-carboxy-1-oxopropyl)-L-alpha-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-
- 189261-10-7
- Substance P (6-11), succinyl-asp(6)-Me-phe(8)-
- HY-P0187
- (5S,8S,14S,17S,20S)-14,17-Dibenzyl-5-carbamoyl-20-(carboxymethyl)-8-isobutyl-15-methyl-7,10,13,16,19,22-hexaoxo-2-thia-6,9,12,15,18,21-hexaazapentacosan-25-oic acid
- 4-10-Neuromedin B (swine spinal cord), N-(3-carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-
- 106128-89-6
- HMHYXLVEFVGOPM-QKUYTOGTSA-N
- suc(Asp6,MePhe3)SP(6-11))
- J-001543
- (S)-N-((S)-1-{[(S)-1-({[(S)-1-((S)-1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butylcarbamoyl]-methyl}-carbamoyl)-2-phenyl-ethyl]-methyl-carbamoyl}-2-phenyl-ethyl)-3-(3-carboxy-propionylamino)-succinamic acid
- DTXSID80909926
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-hydroxy-4-oxobutanoyl)amino]-4-oxobutanoic acid
- SCHEMBL5238634
- BDBM50052524
- CHEMBL106124
- MS-31559
-
- Inchi: 1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
- Chave InChI: HMHYXLVEFVGOPM-QKUYTOGTSA-N
- SMILES: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O)=O)=O)=O)=O)=O
Propriedades Computadas
- Massa Exacta: 841.36802677g/mol
- Massa monoisotópica: 841.36802677g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 12
- Contagem de Átomos Pesados: 59
- Contagem de Ligações Rotativas: 26
- Complexidade: 1450
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.1
- Superfície polar topológica: 309Ų
Natalizumab Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T12177-25 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 25mg |
¥ 10,767 | 2023-07-10 | |
TargetMol Chemicals | T12177-10 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 10mg |
¥ 7,392 | 2023-07-10 | |
TargetMol Chemicals | T12177-5 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 5mg |
¥ 4,568 | 2023-07-10 | |
MedChemExpress | HY-108831-5mg |
Natalizumab |
189261-10-7 | 99.10% | 5mg |
¥5150 | 2024-07-20 | |
MedChemExpress | HY-108831-10mg |
Natalizumab |
189261-10-7 | 99.10% | 10mg |
¥8250 | 2024-07-20 | |
1PlusChem | 1P01EGKW-25mg |
Natalizumab |
189261-10-7 | 98% | 25mg |
$1158.00 | 2024-06-17 | |
TargetMol Chemicals | T12177-5mg |
Natalizumab |
189261-10-7 | 16.6 mg/mL | 5mg |
¥ 3820 | 2024-07-19 | |
Aaron | AR01EGT8-50mg |
Natalizumab |
189261-10-7 | 95% | 50mg |
$2379.00 | 2025-02-11 | |
Aaron | AR01EGT8-10mg |
Natalizumab |
189261-10-7 | 95% | 10mg |
$1199.00 | 2025-02-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T12177-5mg |
Natalizumab |
189261-10-7 | >98% | 5mg |
¥3820.00 | 2024-08-09 |
Natalizumab Literatura Relacionada
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
5. Book reviews
189261-10-7 (Natalizumab) Produtos relacionados
- 1403381-77-0(2-Bromo-3-cyano-6-fluorobenzoic acid)
- 75536-00-4(2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one)
- 620546-57-8(ethyl 2-{(2Z)-2-(3-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 941954-46-7(N-(3-chlorophenyl)-2-{2-(morpholin-4-yl)quinolin-8-yloxy}acetamide)
- 2172384-50-6(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-2-methylmorpholine-2-carboxylic acid)
- 128721-19-7(5-(chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride)
- 302902-55-2(N-phenyl-2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide)
- 1956322-79-4(2-Hydrazinyl-5-methoxypyrazine hydrochloride)
- 2137535-68-1(5-(3-Methylcyclohexyl)piperidine-3-carbaldehyde)
- 1154974-94-3(6-Methyl(2-methylpropyl)carbamoylpyridine-2-carboxylic Acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:189261-10-7)Natalizumab

Pureza:99%/99%/99%/99%/99%/99%
Quantidade:1mg/2mg/5mg/10mg/25mg/50mg
Preço ($):212.0/311.0/479.0/772.0/1170.0/1567.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:189261-10-7)Natalizumab

Pureza:97%+
Quantidade:100mg
Preço ($):2000